![molecular formula C14H24N2O3 B2625686 (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate CAS No. 2361746-82-7](/img/structure/B2625686.png)
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate, also known as CA-074, is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease. This compound has gained significant attention in the scientific community due to its potential use in cancer therapy and other pathological conditions.
Mecanismo De Acción
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate works by binding to the active site of cathepsin B, preventing its proteolytic activity. Cathepsin B is involved in several cellular processes, including protein degradation, antigen processing, and apoptosis. Inhibition of cathepsin B with this compound can disrupt these processes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal models, this compound has been well-tolerated and does not cause significant adverse effects. However, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate is its selectivity for cathepsin B. This allows for targeted inhibition of cathepsin B without affecting other lysosomal proteases. However, the synthesis of this compound is complex, and the yield is relatively low. This can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the use of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate in cancer therapy. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of this compound in other pathological conditions, such as Alzheimer's disease and osteoporosis, is an area of active research.
Métodos De Síntesis
The synthesis of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate involves several steps, including the reaction of piperidine with acryloyl chloride, followed by the reaction with N,N-diethylcarbamoyl chloride. The final product is obtained by the reaction of the intermediate with methyl chloroformate. The yield of the synthesis is reported to be around 60%.
Aplicaciones Científicas De Investigación
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate has been extensively studied for its potential use in cancer therapy. Studies have shown that cathepsin B is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of cathepsin B with this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Propiedades
IUPAC Name |
(1-prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-4-13(17)16-10-8-7-9-12(16)11-19-14(18)15(5-2)6-3/h4,12H,1,5-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXCEQYDSQRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCC1CCCCN1C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.